2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
4-ethyl-5-(4-fluorophenyl)-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN4O/c1-2-19-21(15-8-10-16(24)11-9-15)22-25-14-18-20(28(22)26-19)12-13-27(23(18)29)17-6-4-3-5-7-17/h3-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXOADYSUAEFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic molecule that combines elements of pyrazole, pyridine, and pyrimidine. Its unique structure offers promising potential for various biological activities, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The compound features a fused ring system that enhances its biological activity. The presence of an ethyl group and a fluorophenyl substituent contributes to its reactivity and interaction with biological targets. The carbonyl group at position 6 is particularly significant for its potential in electrophilic reactions, which can lead to the formation of derivatives with enhanced biological properties .
Anticancer Activity
Research indicates that compounds with a similar pyrazolo-pyrimidine framework exhibit significant anticancer properties. For instance, several derivatives have shown potent inhibitory effects against various cancer cell lines:
These findings suggest that the target compound may also possess similar anticancer activities due to its structural similarities with known active compounds.
Antituberculosis Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb). The compound's structure allows it to interact effectively with mycobacterial ATP synthase, presenting a novel approach for tuberculosis treatment:
- Activity : Inhibition of M.tb growth.
- Mechanism : Not related to traditional pathways like cell-wall biosynthesis or iron uptake.
- Key Findings : Some derivatives exhibited low cytotoxicity while maintaining effective antitubercular activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo-pyrimidine derivatives. The following features have been identified as critical for enhancing efficacy:
- Substituent Variability : Different aryl groups can significantly alter activity profiles. For instance, changing from a fluorophenyl to a chlorophenyl group has shown varied anticancer effects.
| Substituent Type | Biological Activity |
|---|---|
| Fluorophenyl | Anticancer |
| Chlorophenyl | Anticancer |
| Methyl | Antiviral |
This variability underscores the importance of functional group selection in developing new therapeutic agents based on this scaffold .
Case Studies and Research Findings
Several case studies have investigated the biological activities of pyrazolo-pyrimidine derivatives:
- Study on Apoptosis Induction : A study demonstrated that analogs of the target compound could induce apoptosis in A549 cells at low micromolar concentrations, indicating potential for cancer therapy .
- High-Throughput Screening : Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a lead compound through high-throughput screening against M.tb, showcasing its potential as an antitubercular agent .
- In Vitro Assays : Various synthesized compounds were tested against multiple cancer cell lines using MTT assays. Results indicated significant growth inhibition compared to control treatments .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications in various fields:
- Anticancer Activity : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies indicate that this compound can inhibit cell proliferation in cancer cell lines such as HeLa and A431 by modulating key signaling pathways like PI3K/Akt and MAPK/ERK pathways .
- Antimicrobial Properties : Preliminary investigations suggest that 2-ethyl-3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one possesses antimicrobial activity against various bacterial strains. The mechanisms may involve disruption of critical cellular processes .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of specific enzymes:
- Dihydroorotate Dehydrogenase (DHODH) : This enzyme is a validated target for malaria treatment. The compound shows inhibitory activity with an IC50 value in the low micromolar range .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationships of this compound has revealed insights into how modifications can enhance biological activity. For example:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Ethyl-3-(phenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6(7H)-one | Methyl instead of fluorophenyl | Anticancer |
| 3-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6(7H)-one | Different aryl substituent | Anti-inflammatory |
| 2-Ethyl-3-(4-chlorophenyl)-7-phenyldihydropyrazolo[1,5-a]pyrimidin | Chlorine substituent | Anticancer |
This table illustrates how variations in substituents can lead to different pharmacological profiles.
Case Studies and Clinical Applications
Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidines in clinical settings:
- Antitubercular Activity : A study demonstrated that pyrazolo[1,5-a]pyrimidines could inhibit Mycobacterium tuberculosis (M.tb) growth effectively. Compounds containing specific substituents displayed enhanced activity and stability in biological systems .
- In Vivo Studies : Animal models have shown promising results for these compounds in treating conditions such as tuberculosis and cancer, highlighting their potential for further development into therapeutic agents .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl moiety undergoes electrophilic substitution, primarily at the meta position relative to the fluorine atom. This regioselectivity arises from fluorine’s strong electron-withdrawing inductive effect, which deactivates the ring and directs incoming electrophiles to positions less influenced by its inductive pull.
Key Findings :
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Bromination yields are higher under radical-initiated conditions (e.g., NBS with light) compared to traditional Br₂/FeBr₃ .
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Nitration predominantly occurs at the meta position, avoiding steric hindrance from the ethyl group.
Nucleophilic Substitution
The ethyl group at position 2 and the pyrimidinone carbonyl at position 6 are reactive sites for nucleophilic attack.
2.1. Alkylation/Dealkylation
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The ethyl group undergoes dealkylation under strong acidic conditions (e.g., H₂SO₄, reflux), yielding the corresponding pyrazolo-pyrimidinone with a free NH group.
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Replacement of the ethyl group with bulkier alkyl chains (e.g., isopropyl) via nucleophilic substitution requires polar aprotic solvents (DMF, 100°C) and bases (K₂CO₃) .
2.2. Carbonyl Reactivity
The carbonyl group at position 6 participates in condensation reactions:
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Hydrazine forms hydrazone derivatives (used in anticancer studies) .
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Ammonia in ethanol generates 6-amino analogs, enhancing solubility for biological testing .
Cyclization and Ring-Opening Reactions
The fused pyrazolo-pyrido-pyrimidine system facilitates cyclization with bifunctional nucleophiles:
| Substrate | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | EtOH, Δ, 12 h | Tetracyclic fused quinazoline derivative | Kinase inhibition |
| Thiourea | AcOH, MW, 30 min | Thieno-pyrazolo-pyrimidine | Antimicrobial |
Mechanistic Insight :
-
Ring-opening at the pyrimidinone oxygen precedes recombination with nucleophiles, forming new heterocycles .
4.1. Halogenation
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Chlorination : SOCl₂ in DMF selectively chlorinates the pyrimidinone carbonyl, yielding 6-chloro derivatives (useful for Suzuki couplings) .
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Iodination : N-Iodosuccinimide (NIS) in acetonitrile introduces iodine at position 3 of the pyrazole ring, enabling cross-coupling reactions .
4.2. Formylation
Vilsmeier-Haack conditions (POCl₃, DMF, 60°C) introduce a formyl group at position 3, producing 3-formyl-2-ethyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one . This aldehyde serves as a precursor for Schiff base formation .
Oxidation and Reduction
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Oxidation : KMnO₄ in acidic medium oxidizes the ethyl group to a carboxylic acid, enhancing water solubility for drug formulation.
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Reduction : NaBH₄ selectively reduces the pyrimidinone carbonyl to a hydroxyl group, though over-reduction is mitigated using DIBAL-H .
Comparative Reactivity of Analogous Compounds
The table below highlights how structural variations influence reactivity:
Green Chemistry Approaches
Ultrasonic irradiation (40 kHz, 50°C) in aqueous ethanol reduces reaction times for:
Comparison with Similar Compounds
Core Scaffold Variations
Key Insights :
Antimicrobial Activity Comparisons
evaluated pyrazolo-pyrido-pyrimidinones against bacterial and fungal strains. While the target compound’s data are unavailable, analogs with 3-fluorophenyl or 4-hydroxyphenyl substituents demonstrated:
Structural Activity Relationship (SAR) :
Physicochemical Properties
Key Findings :
- The target compound’s higher logP (3.2 vs.
- Hydrogen bond donors: Amino or hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves:
- Cyclization : Formation of the pyrazolo-pyrido-pyrimidinone core via sulfur/nitrogen-based catalysts under controlled temperatures (80–120°C) .
- Substitution : Introduction of the 4-fluorophenyl and ethyl groups via nucleophilic aromatic substitution (e.g., using Pd catalysts) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization from ethanol .
- Key Parameters : Monitor reaction progress via TLC and adjust catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to mitigate side-product formation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and heterocyclic carbons (δ 150–160 ppm) to confirm regiochemistry .
- X-ray Crystallography : Resolve steric effects of the ethyl and fluorophenyl substituents (bond angles: 107–128°; torsional strain <5%) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 459.18) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Testing :
- Kinase Inhibition : Use fluorescence polarization assays (e.g., EGFR or CDK2 targets) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli .
Advanced Research Questions
Q. How can computational modeling predict binding modes and selectivity for kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- MD Simulations : Analyze stability of ligand-protein complexes (RMSD <2 Å over 100 ns) to prioritize synthetic analogs .
- SAR Analysis : Correlate substituent electronegativity (e.g., 4-fluorophenyl) with kinase selectivity .
Q. What strategies resolve low yields in the final cyclization step?
- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Pd) to enhance ring-closing efficiency .
- Solvent Optimization : Replace DMF with DMSO to improve solubility of intermediates .
- Microwave Assistance : Reduce reaction time from 24h to 2h (120°C, 300W) while maintaining >70% yield .
Q. How to address contradictions in reported biological activity (e.g., varying IC₅₀ values)?
- Standardized Assays : Control variables like ATP concentration (1–10 µM) and enzyme lot consistency .
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation rates .
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cellular proliferation assays (e.g., MTT) .
Q. What analytical methods quantify trace impurities in bulk synthesis?
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect <0.1% regioisomers .
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 345.12 for de-ethylated analogs) .
Q. How to optimize regioselectivity during electrophilic substitution?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at N-1 to steer substitution to C-3 .
- Lewis Acid Modulation : Employ BF₃·Et₂O to enhance fluorine incorporation at para positions .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
